3-(2-Chlorophenyl)-5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole
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Overview
Description
The compound “3-(2-Chlorophenyl)-5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups. It has two phenyl rings, one of which is substituted with a chlorine atom, a sulfonyl group attached to a pyrrolidine ring, and an oxadiazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring, the introduction of the sulfonyl group, and the construction of the oxadiazole ring. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. The presence of the sulfonyl group could introduce some polarity into the molecule, and the aromatic rings could participate in π-π stacking interactions. The exact structure would need to be determined experimentally, for example by X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. The chlorine atoms could potentially be replaced in nucleophilic aromatic substitution reactions. The sulfonyl group might be susceptible to reduction or elimination reactions. The oxadiazole ring is generally quite stable, but could potentially be opened under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its solubility in polar solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum .Scientific Research Applications
Alzheimer's Disease Research
A series of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide was synthesized to evaluate new drug candidates for Alzheimer’s disease. These compounds were screened for enzyme inhibition activity against acetylcholinesterase (AChE), a target for Alzheimer's treatment. The validity of synthesized compounds as new drug candidates was evaluated through haemolytic activity (Rehman et al., 2018).
Anticancer Research
Substituted 1,3,4-oxadiazolyl tetrahydropyridines have been investigated for their anticancer activities. The study reports on the synthesis and anti-cancer activity profiles of a novel series of 1,3,4-oxadiazoles containing carbonyl/sulfonyl tetrahydrohydropyridine moiety. The biological activities of these compounds were evaluated in vitro on MCF-7 breast cancer cell lines, displaying moderate cytotoxicity (Redda & Gangapuram, 2007).
Antimicrobial Research
New classes of sulfone linked bis heterocycles, including pyrrolyl/pyrazolyl arylaminosulfonylmethyl 1,3,4-oxadiazoles, have been prepared and tested for antimicrobial activity and cytotoxicity. Certain chloro-substituted compounds demonstrated comparable antibacterial activity to known antibiotics against specific bacterial strains, and one compound showed appreciably cytotoxic activity on A549 lung carcinoma cells (Muralikrishna et al., 2012).
Antibacterial Activity
Synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were evaluated for their antibacterial potentials. The most active compound was identified as a significant growth inhibitor of several bacterial strains, highlighting the potential for novel antibacterial agents (Iqbal et al., 2017).
Antiviral Activity
The synthesis and antiviral activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides against tobacco mosaic virus were explored. Among the synthesized derivatives, some showed anti-tobacco mosaic virus activity, indicating the potential for developing new antiviral agents (Chen et al., 2010).
Future Directions
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-[1-(4-chlorophenyl)sulfonylpyrrolidin-2-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O3S/c19-12-7-9-13(10-8-12)27(24,25)23-11-3-6-16(23)18-21-17(22-26-18)14-4-1-2-5-15(14)20/h1-2,4-5,7-10,16H,3,6,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOXWDDZGQJGKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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